![molecular formula C10H10BrN B2524288 6-bromo-1-ethyl-1H-indole CAS No. 199589-20-3](/img/structure/B2524288.png)
6-bromo-1-ethyl-1H-indole
Overview
Description
6-bromo-1-ethyl-1H-indole is a chemical compound with the CAS Number: 199589-20-3 . It is an indole derivative and is used as a starting material in the synthesis of various indole derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various studies. For instance, 6-Bromoindole has been used as a starting material in the synthesis of various indole derivatives . It undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Molecular Structure Analysis
The molecular structure of 6-bromo-1-ethyl-1H-indole is represented by the Inchi Code: 1S/C10H10BrN/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2H2,1H3 . It has a molecular weight of 224.1 .Chemical Reactions Analysis
Indole derivatives, including 6-bromo-1-ethyl-1H-indole, have been found to undergo various chemical reactions. For example, 6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Physical And Chemical Properties Analysis
6-bromo-1-ethyl-1H-indole has a molecular weight of 224.1 . It is a liquid at room temperature .Scientific Research Applications
- Influenza A Inhibition : Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, among which methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- Coxsackie B4 Virus : 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Signaling Molecule in Microbes and Gut
Beyond antiviral effects, indole plays a crucial signaling role between microbes, particularly in the human gut. Its natural roles extend to flavor and fragrance applications, such as in the food industry and perfumery .
Other Potential Applications
While the above fields highlight specific applications, it’s essential to recognize that indole derivatives possess a wide range of biological activities. These include:
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the future directions in the study of 6-bromo-1-ethyl-1H-indole could involve exploring these potential therapeutic applications.
properties
IUPAC Name |
6-bromo-1-ethylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQPTVGPUTXTBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-ethyl-1H-indole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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